molecular formula C11H15NO2 B11725580 4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol

4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol

Katalognummer: B11725580
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: QQJYDMQRLRLPKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a phenol derivative and a butan-2-yl group.

    Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction and optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a drug candidate or in the development of pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Butan-2-yl)phenol: Lacks the hydroxyimino group.

    2-[(Hydroxyimino)methyl]phenol: Lacks the butan-2-yl group.

    4-(Butan-2-yl)-2-methylphenol: Has a methyl group instead of the hydroxyimino group.

Uniqueness

4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol is unique due to the presence of both the butan-2-yl and hydroxyimino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

4-butan-2-yl-2-(hydroxyiminomethyl)phenol

InChI

InChI=1S/C11H15NO2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12-14/h4-8,13-14H,3H2,1-2H3

InChI-Schlüssel

QQJYDMQRLRLPKP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC(=C(C=C1)O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.